molecular formula C13H27N3 B5872853 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

Cat. No. B5872853
M. Wt: 225.37 g/mol
InChI Key: ANZSFPFKKQXSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine, also known as MPPE, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MPPE has been found to have a range of biochemical and physiological effects, which make it an important tool for studying various aspects of brain function.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine is not fully understood, but it is believed to act as a modulator of neurotransmitter release in the brain. Specifically, 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been found to enhance the release of dopamine, norepinephrine, and serotonin in certain brain regions. It has also been found to regulate the activity of ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects:
1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been found to have a range of biochemical and physiological effects on the central nervous system. It has been shown to enhance the release of dopamine, norepinephrine, and serotonin in certain brain regions, which can lead to changes in mood and behavior. 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has also been found to regulate the activity of ion channels, which can affect the excitability of neurons and the transmission of signals between them.

Advantages and Limitations for Lab Experiments

1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to its use. 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine is a relatively potent compound, which means that it can have significant effects on brain function at low doses. This can make it difficult to interpret the results of experiments, particularly when studying complex behaviors or brain circuits.

Future Directions

There are several future directions for research on 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine. One area of interest is the development of new compounds that are similar in structure to 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine but have different effects on the brain. This could help to identify specific mechanisms underlying the effects of 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine and lead to the development of new drugs for the treatment of neurological disorders. Another area of interest is the use of 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine in combination with other compounds to study complex brain circuits and behaviors. This could help to shed light on the neural mechanisms underlying complex behaviors such as drug addiction and social behavior. Finally, there is also interest in developing new methods for delivering 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine to specific brain regions, which could help to target its effects more precisely and reduce unwanted side effects.

Synthesis Methods

The synthesis of 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine involves the reaction of 1-methylpiperidine with 1-(2-chloroethyl)piperidine in the presence of sodium hydride. The resulting product is then treated with hydrogen chloride gas to yield 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine in its hydrochloride salt form. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. 1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine has also been used to study the mechanisms underlying drug addiction and withdrawal, as well as the effects of stress on brain function.

properties

IUPAC Name

1-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15-10-5-13(6-11-15)14-7-12-16-8-3-2-4-9-16/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZSFPFKKQXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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